molecular formula C16H19N7O2S B2501384 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1170949-88-8

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2501384
CAS No.: 1170949-88-8
M. Wt: 373.44
InChI Key: CGCGDNCPDKYZDD-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H19N7O2S and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications

Overview of Related Scientific Research

While the search did not yield direct information on "3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide," related research can provide insight into the methodologies that could be applied to study such a compound. Studies on pharmacokinetics, metabolism, and potential therapeutic applications of chemically similar compounds are crucial. For instance, research on metabolism, excretion, and pharmacokinetics of selective inhibitors, such as INCB018424, can offer a foundational understanding of how to approach the study of new compounds (A. Shilling et al., 2010). Moreover, investigations into the presence of carcinogens in the diet and their impact on health, as discussed by Ushiyama et al. (1991), highlight the importance of evaluating the safety and potential risks associated with new chemical entities (H. Ushiyama et al., 1991).

Properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-8-7-14(25)18-15(17-8)23-10(3)12(9(2)22-23)5-6-13(24)19-16-21-20-11(4)26-16/h7H,5-6H2,1-4H3,(H,17,18,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGDNCPDKYZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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